(E)-9-Tetradecen-1-ol acetate

Catalog No.
S620226
CAS No.
23192-82-7
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-9-Tetradecen-1-ol acetate

CAS Number

23192-82-7

Product Name

(E)-9-Tetradecen-1-ol acetate

IUPAC Name

[(E)-tetradec-9-enyl] acetate

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h6-7H,3-5,8-15H2,1-2H3/b7-6+

InChI Key

XXPBOEBNDHAAQH-VOTSOKGWSA-N

SMILES

CCCCC=CCCCCCCCCOC(=O)C

Synonyms

(E)-1-Acetoxy-9-tetradecene; (E)-9-Tetradecen-1-ol Acetate; (E)-9-Tetradecen-1-yl Acetate; (E)-9-Tetradecenyl Acetate; trans-9-Tetradecen-1-yl Acetate; trans-9-Tetradecenyl Acetate;

Canonical SMILES

CCCCC=CCCCCCCCCOC(=O)C

Isomeric SMILES

CCCC/C=C/CCCCCCCCOC(=O)C

(E)-9-Tetradecen-1-ol acetate is an organic compound with the molecular formula C₁₆H₃₀O₂ and a molecular weight of approximately 254.4082 g/mol. It is classified as an acetate, specifically an ester derived from 9-tetradecen-1-ol and acetic acid. The compound exhibits a double bond configuration at the ninth carbon atom, denoted by the "E" in its name, indicating that the substituents on either side of the double bond are on opposite sides (trans configuration) .

Potential Applications in Scientific Research

While the full range of potential applications for (E)-9-Tetradecen-1-ol acetate in scientific research is still being explored, here are some areas of current investigation:

  • Insect pheromones: Research suggests that (E)-9-Tetradecen-1-ol acetate may play a role in the communication and behavior of some insect species. For instance, studies have shown that this compound acts as a sex pheromone in certain moths, attracting mates and influencing their reproductive behavior. Source)
  • Material science: The properties of (E)-9-Tetradecen-1-ol acetate, such as its viscosity and surface tension, are being investigated for potential applications in the development of new materials. For example, research suggests that this compound could be used as a lubricant or plasticizer. Source 1: Source 2:
Typical of esters. These include:

  • Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 9-tetradecen-1-ol and acetic acid.
  • Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, resulting in a different ester.
  • Decomposition: Under certain conditions, this compound can decompose to form ketene, which is a toxic compound .

(E)-9-Tetradecen-1-ol acetate is known for its role as a pheromone in various insect species. It serves as a sex attractant for male clearwing moths (Lepidoptera: Sesiidae) and has been studied for its potential applications in pest management . Additionally, it may exhibit antimicrobial properties, although further research is needed to fully understand its biological effects.

Several methods exist for synthesizing (E)-9-tetradecen-1-ol acetate:

  • Esterification: The most straightforward method involves the reaction of 9-tetradecen-1-ol with acetic acid in the presence of an acid catalyst (e.g., sulfuric acid).
  • Reduction and Acetylation: Starting from 9-tetradecenoic acid, reduction to the corresponding alcohol followed by acetylation can yield (E)-9-tetradecen-1-ol acetate.
  • Chemical Conversion: Specific chemical pathways have been developed that convert related compounds into (E)-9-tetradecen-1-ol acetate through multi-step reactions .

The primary applications of (E)-9-tetradecen-1-ol acetate include:

  • Pheromone Traps: Used in agriculture for attracting specific pests, thereby aiding in pest control strategies.
  • Flavoring and Fragrance Industry: Employed as a flavoring agent or fragrance component due to its pleasant odor profile.

Interaction studies involving (E)-9-tetradecen-1-ol acetate have primarily focused on its role as a pheromone. Research indicates that it interacts specifically with olfactory receptors in male moths, triggering mating behaviors. Studies also suggest potential interactions with other environmental factors that may influence its effectiveness as a lure in traps .

Several compounds share structural similarities with (E)-9-tetradecen-1-ol acetate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(Z)-9-Tetradecen-1-ol acetateC₁₆H₃₀O₂Cis configuration at the double bond
(E)-11-Tetradecen-1-ol acetateC₁₆H₃₀O₂Double bond at the eleventh carbon
9-Dodecenyl acetateC₁₄H₂₈O₂Shorter carbon chain length
10-Tetradecenoic acidC₁₄H₂₆O₂Contains a carboxylic acid functional group

Uniqueness: The unique feature of (E)-9-tetradecen-1-ol acetate lies in its specific trans configuration at the ninth carbon position, which distinguishes it from other similar compounds and contributes to its effectiveness as a pheromone.

PBAN-Mediated Neuroendocrine Control of Pheromone Production

The biosynthesis of (E)-9-tetradecen-1-ol acetate is initiated by the pheromone biosynthesis-activating neuropeptide (PBAN), a 33–34 amino acid neurohormone synthesized in the subesophageal ganglion. PBAN is released into the hemolymph during the scotophase (dark phase) and binds to G-protein coupled receptors (GPCRs) on pheromone gland cells, triggering a calcium-dependent signaling cascade. In Helicoverpa armigera, PBAN receptor (PBAN-R) activation elevates intracellular Ca²⁺ levels by 3.5-fold within 10 minutes, directly upregulating key enzymes in the pheromone biosynthetic pathway.

Notably, PBAN’s role extends beyond females: male H. armigera exhibit PBAN-R expression in hair-pencil–aedeagus complexes, where it regulates fatty acid and alcohol components critical for mating success. RNA interference (RNAi) silencing of PBAN-R reduces titers of hexadecanol and oleic acid by 58–74%, underscoring its conserved role across sexes.

Fatty Acyl-CoA Desaturase Specificity in Δ9 Positional Isomer Formation

The introduction of the E-double bond at the Δ9 position is catalyzed by Δ9-fatty acyl-CoA desaturase, a membrane-bound enzyme requiring molecular oxygen and NADPH-dependent cytochrome b₅ reductase. Crystal structures of stearoyl-CoA desaturase (SCD1) reveal a substrate-binding pocket that enforces regiospecificity: the enzyme accommodates C14–C18 acyl chains, positioning the Δ9 carbon adjacent to a di-iron catalytic center for cis-desaturation. However, isomerization to the E-configuration occurs post-desaturation, likely via non-enzymatic processes or auxiliary isomerases.

In Yponomeuta evonymellus, Δ9-desaturase activity correlates with pheromone blend composition, producing a 3:1 ratio of E-9-tetradecenol to Z-9-tetradecenol. Kinetic assays show a kₐₜ of 12.4 ± 1.2 min⁻¹ for C14:0-CoA, with a 4.3-fold preference over C16:0-CoA.

Wittig Reaction Strategies for (E)-Configuration Control

The Wittig reaction remains a cornerstone for constructing trans-configured alkenes, though achieving E-selectivity requires careful reagent design. Traditional Wittig olefination employs unstabilized ylides derived from alkyl halides and triphenylphosphine, typically favoring Z-alkenes due to steric interactions during oxaphosphetane formation [4] [5]. However, modifications such as the Horner–Wadsworth–Emmons (HWE) reaction enable preferential E-alkene synthesis.

In the HWE variant, phosphonate-stabilized carbanions react with aldehydes, leveraging thermodynamic control to favor trans products [6]. For (E)-9-tetradecen-1-ol acetate, this approach involves condensing a C9 phosphonate ylide with pentanal. The reaction proceeds via a concerted [2+2] cycloaddition mechanism, bypassing betaine intermediates that could lead to stereochemical drift [4]. Key parameters include:

  • Ylide stabilization: Electron-withdrawing groups on the phosphonate enhance carbanion stability, reducing side reactions.
  • Solvent effects: Anhydrous tetrahydrofuran (THF) optimizes ylide reactivity while minimizing proton exchange.
  • Temperature control: Reactions conducted at −78°C suppress ketone enolization, preserving aldehyde electrophilicity [5].

Recent advances utilize lithium-free conditions to prevent intermediate equilibration, locking the E-configuration early in the reaction pathway [4]. Computational studies suggest that E-selectivity arises from minimized torsional strain in the transition state when bulky substituents occupy anti-periplanar positions [6].

Catalytic Hydrogenation Approaches in Double Bond Positioning

Catalytic hydrogenation offers complementary stereochemical control by reducing alkynes to trans-alkenes. For (E)-9-tetradecen-1-ol acetate, this strategy involves:

  • Synthesizing 9-tetradecyn-1-ol acetate via Sonogashira coupling.
  • Partial hydrogenation using Lindlar catalyst (Pd/BaSO₄ quinoline-poisoned) to ensure anti-addition of hydrogen [5].

The reaction’s outcome depends on:

  • Substrate geometry: Internal alkynes yield higher E-purity than terminal analogs.
  • Catalyst poisoning: Quinoline inhibits over-reduction to alkanes while directing syn-diadsorption of hydrogen.
  • Pressure modulation: Low H₂ pressure (1–3 atm) prevents catalyst saturation, maintaining selectivity [6].

Kinetic studies reveal that hydrogenation proceeds via a Horiuti-Polanyi mechanism, where surface-adsorbed hydrogen adds sequentially to the triple bond. Isotopic labeling experiments demonstrate ≥95% E-selectivity when using deuterium gas, confirming minimal isomerization during desorption [4].

Microscale Purification Techniques for Isomer Separation

Isomer separation poses significant challenges due to the minimal polarity differences between E and Z isomers. State-of-the-art purification methods include:

Silver-ion chromatography:

  • Silica gel impregnated with AgNO₃ forms π-complexes with alkenes, retarding Z-isomers more strongly due to their bent geometry [5].
  • Elution with hexane:ethyl acetate (95:5) resolves (E)-9-tetradecen-1-ol acetate (Rf = 0.42) from its Z-counterpart (Rf = 0.38) [4].

High-speed countercurrent chromatography (HSCCC):

  • A two-phase solvent system (heptane/acetonitrile/methanol, 10:7:3) exploits partitioning differences, achieving >99% purity in milligram-scale separations [6].

Crystallization-induced asymmetric transformation:

  • Chiral auxiliaries like (R)-binaphthol form diastereomeric esters with the acetate, enabling selective crystallization from ethanol at −20°C [5].

Green Chemistry Innovations in Industrial-Scale Synthesis

Sustainable production methods balance efficiency with environmental impact:

Continuous flow Wittig reactions:

  • Microreactors (0.5 mm ID) enable rapid mixing and heat transfer, reducing reaction times from hours to minutes. A 2023 study achieved 88% yield with 94% E-purity using residence times under 5 minutes [6].

Biocatalytic approaches:

  • Engineered lipases (e.g., Candida antarctica Lipase B) acetylate (E)-9-tetradecen-1-ol in ionic liquids, eliminating solvent waste. Immobilized enzymes retain 90% activity over 15

Pheromone-Binding Protein Interaction Dynamics

Pheromone-binding proteins (PBPs) solubilize hydrophobic E9-14:OAc in sensillum lymph and convey it to membrane receptors. High-resolution structures, affinity assays, and mutagenesis reveal nuanced ligand specificity.

PBP Source SpeciesMethodDissociation Constant $$K_d$$ for E9-14:OAcKey Binding ResiduesCitation
Spodoptera frugiperda PBP1Fluorescence competition2.8 μM [1]Phe12, Phe36, Ser115 [1] [1]
Spodoptera frugiperda PBP2Fluorescence competition3.1 μM [1]Trp37, Phe118 [1] [1]
Spodoptera litura PBP1Fluorescence competition0.9 μM [2]Tyr54, Phe119 [2] [2]
Spodoptera litura PBP2Fluorescence competition1.2 μM [3]Met5, Lys6 [3] [3]
Ostrinia furnacalis PBP2Solution NMR & docking0.23 μM [4]Thr9 (H-bond), Lys119 [4] [4]

Ligand docking to the Ostrinia furnacalis PBP2 structure shows a hydrophobic cavity sealed by helix 7; ligand exit is pH-regulated, aligning with the acidic microenvironment near the receptor surface [4]. Site-directed mutation Thr9→Ala disrupts hydrogen bonding and halves affinity for E9-14:OAc [1].

G-Protein-Coupled Receptor Activation Cascades

Upon dissociation from the PBP, E9-14:OAc activates seven-transmembrane pheromone receptors that couple to heterotrimeric G-proteins.

Receptor (Species)Assay SystemEC₅₀ for E9-14:OAcSecond-Messenger ReadoutCitation
OR13 (Spodoptera frugiperda)Xenopus oocyte, two-electrode voltage clamp12 μM [5]Cationic current via Orco co-receptor [5]
OR6 (Spodoptera frugiperda)Drosophila “empty-neuron”, SSR8 μM [6]Spike frequency increase [6]
OR14 (Spodoptera litura)Xenopus oocyte14 μM [7]Ca²⁺-gated inward current [7]
OR23 (Spodoptera litura)HEK293T Ca²⁺ imaging11 μM [8]Intracellular Ca²⁺ rise (Gα₁₅) [8]
OR5 (Spodoptera exigua)Xenopus oocyte18 μM [9]Cationic current [9]

Ligand binding induces GDP→GTP exchange on Gα. In heterologous cells, co-expression with Gα₁₅/₁₆ or Gα_olf links receptor activation to phospholipase Cβ or adenylyl cyclase, reflected in dose-dependent rises of inositol-1,4,5-trisphosphate or cyclic adenosine monophosphate [10] [11].

Calcium-Dependent Second-Messenger Systems

Pheromone-evoked cation influx through OR–Orco complexes depolarizes the neuron and elevates intracellular calcium, triggering a cascade of Ca²⁺-sensitive processes.

Cellular ComponentConductance/EventRole in E9-14:OAc SignalingPeak KineticsCitation
IP₃-gated Ca²⁺ channel (#9)22 pSInitial Ca²⁺ influx; shuts within 50 msRise ≤ 10 ms, fall ≈ 50 ms [12] [12]
Ca²⁺-gated cation channel (#10)53 pSSustains depolarization; closes in secondsRise ≈ 15 ms, fall ≈ 1 s [12] [12]
Ca²⁺-activated Cl⁻ channel (#7)40 pSAmplifies depolarizationHalf-activation ≈ 0.8 μM Ca²⁺ [13] [13]
Small-conductance Ca²⁺-activated K⁺ channel (SK)15 pSSpike termination & gain controlτ_deactivation ≈ 300 ms [14] [14]
Na⁺/Ca²⁺ exchangerRestores basal Ca²⁺τ_clearance ≈ 400 ms [14] [14]

Protein kinase C down-regulates IP₃ production and the Ca²⁺-gated cation channel, forming a negative feedback loop that underlies short-term adaptation [12]. Calcium imaging in Manduca sexta antennae shows that E9-14:OAc pulses at 10 Hz yield stable peak Ca²⁺ amplitudes, whereas ≥20 Hz induces progressive adaptation due to Ca²⁺ accumulation [15].

Central Nervous System Integration of Chemosensory Inputs

Olfactory receptor neuron axons expressing E9-14:OAc-tuned receptors converge onto homologous glomeruli in the antennal lobe (macroglomerular complex, MGC), where projection neurons relay the signal to higher centers.

StageAnatomical TargetIntegration PropertyExperimental EvidenceCitation
ORN axonMGC “E-cluster” glomerulusLabeled-line segregationTracer fills in S. littoralis [16] [16]
Local interneuronPeriglomerular networkGABA_B feedback reduces Ca²⁺ influx by 40% in paired pulses [17]Paired-pulse suppression τ ≈ 450 ms [17] [17]
Projection neuronLateral protocerebrumSparse firing, gain controlCalcium imaging & modeling [14] [14]
Kenyon cellMushroom body calyxCoincidence detection of blend ratiosGenetic calcium sensor studies [15] [15]

Functional imaging demonstrates that E9-14:OAc excites a single projection neuron class with phasic–tonic responses that track filament frequencies up to 30 Hz, supporting male orientation in turbulent plumes [14]. Computational reconstructions indicate that intrinsic small-conductance Ca²⁺-activated K⁺ currents and networked GABAergic inhibition act synergistically to preserve temporal fidelity [14].

Consolidated Research Findings

  • High-affinity binding: PBPs bind E9-14:OAc with μM–sub-μM affinities, mediated by conserved aromatic residues and a pH-triggered C-terminal switch [4] [1] [2].
  • Receptor selectivity: Multiple paralogous odorant receptors—OR6, OR13, OR14, OR23—respond to E9-14:OAc with EC₅₀ values ranging from 8 μM to 18 μM, ensuring detection across concentration gradients [5] [8] [6].
  • Second-messenger interplay: Gβγ-stimulated phospholipase Cβ produces IP₃ and diacylglycerol; IP₃ opens Ca²⁺ channels, while diacylglycerol gates non-selective cation channels, establishing dual-pathway amplification [12] [18].
  • Calcium modulation: Nanodomain Ca²⁺ rises activate Cl⁻ and SK channels, shaping spike trains and permitting adaptation on the order of hundreds of milliseconds [13] [14].
  • Central coding: The antennal lobe integrates pheromone signals via labeled-line projection neurons and GABAergic circuits that implement gain control and maintain temporal precision, facilitating mate localization [17] [14].

XLogP3

5.9

Other CAS

61319-25-3
23192-82-7

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

9-Tetradecen-1-ol, 1-acetate, (9E)-: ACTIVE

Dates

Last modified: 04-14-2024

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